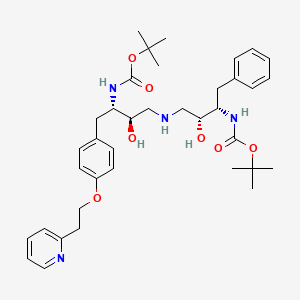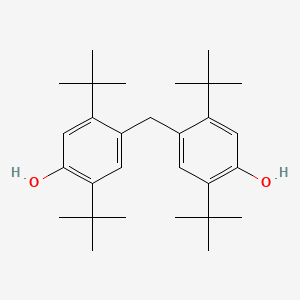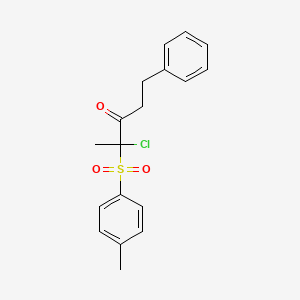
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a sulfonyl group, and a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzene-1-sulfonyl chloride with 4-methylbenzene in the presence of a base to form the intermediate sulfonyl compound. This intermediate is then reacted with 1-phenylpentan-3-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and phenyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The phenyl group may also contribute to the compound’s binding affinity to target proteins or enzymes, enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4-(4-methylphenyl)-1-phenylpentan-3-one: Similar structure but lacks the sulfonyl group.
4-Methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one: Similar structure but has an additional methyl group.
Uniqueness
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
141036-83-1 |
|---|---|
Fórmula molecular |
C18H19ClO3S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
4-chloro-4-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C18H19ClO3S/c1-14-8-11-16(12-9-14)23(21,22)18(2,19)17(20)13-10-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3 |
Clave InChI |
WMVURFZWGMJANR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(=O)CCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


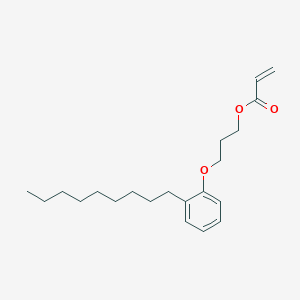
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)

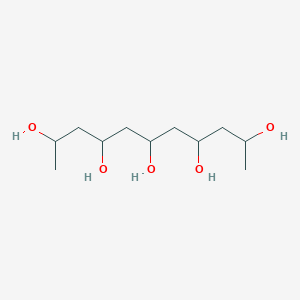
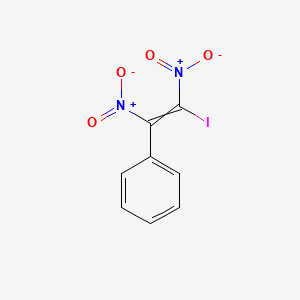
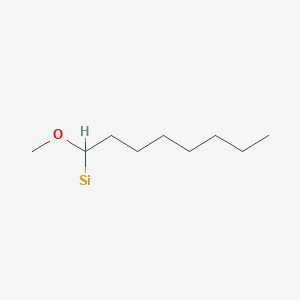
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
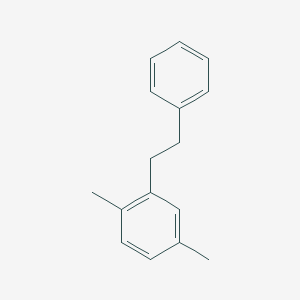

![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)


